molecular formula C10H8O6 B153537 Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone CAS No. 6053-46-9

Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone

Cat. No. B153537
CAS RN: 6053-46-9
M. Wt: 224.17 g/mol
InChI Key: QVEIRZNRYOJFCL-UHFFFAOYSA-N
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Description

Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone (abbreviated as TH-MPOT) is a natural product derived from the plant species Acacia concinna and is widely used in traditional Indian medicine. It is a polycyclic aromatic hydrocarbon (PAH) that has been used as a potential therapeutic agent for various diseases. TH-MPOT has been studied for its potential biological activity and its ability to modulate the activity of various enzymes, receptors, and pathways.

Scientific Research Applications

Synthesis Techniques

A general route for synthesizing 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines has been explored, involving the conversion of indanone or tetralone to cyanohydrin, which undergoes hydrogenolysis followed by lactamization and reduction to yield bicyclic aryl piperidine and aryl homopiperidine derivatives (O’Donnell et al., 2004).

Chemical Transformations

The gas-phase dehydration of tetrahydropyran-2-methanol was studied, showing rapid rearrangement of the pyran ring to seven- or five-membered rings, indicating the flexibility and reactivity of similar cyclic structures in various chemical reactions (Misono et al., 1968).

Renewable Chemical Building Blocks

An alternate method for converting tetrahydropyran-2-methanol, a cellulose-derived renewable building block, to 1,6-hexanediol involves catalytic dehydration to tetrahydrooxepine, hydration to oxepanol, and hydrogenation, showcasing the potential of cyclic ethers in sustainable chemistry applications (Burt et al., 2017).

Acid-Catalyzed Rearrangements

Research into the acid-catalyzed rearrangements of epoxy compounds revealed a preference for cyclic ether formation, demonstrating the tendencies of such compounds to form stable ring structures under specific conditions (Coxon et al., 1973).

Safety and Hazards

Safety Data Sheets (SDS) are available for this compound , which should provide detailed information on safety and hazards. Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

4,10-dioxatricyclo[6.3.1.02,7]dodecane-3,5,9,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6/c11-6-2-3-4-1-5(7(3)10(14)15-6)9(13)16-8(4)12/h3-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEIRZNRYOJFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC(=O)OC(=O)C3C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623701
Record name Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6053-46-9
Record name Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Carboxymethyl)-1,2,4-cyclopentanetricarboxylic Acid 1,4:2,3-Dianhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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